molecular formula C17H19BrOZn B14889137 3-(4-n-Butylphenoxymethyl)phenylZinc bromide

3-(4-n-Butylphenoxymethyl)phenylZinc bromide

Cat. No.: B14889137
M. Wt: 384.6 g/mol
InChI Key: MNTVAFSXLCIKMZ-UHFFFAOYSA-M
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Description

3-(4-n-butylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-n-butylphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(4-n-butylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-(4-n-butylphenoxymethyl)phenyl bromide+Zn3-(4-n-butylphenoxymethyl)phenylzinc bromide\text{3-(4-n-butylphenoxymethyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-(4-n-butylphenoxymethyl)phenyl bromide+Zn→3-(4-n-butylphenoxymethyl)phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

3-(4-n-butylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl halides.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, aryl halides, and bases like potassium carbonate.

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to facilitate the coupling process.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3-(4-n-butylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-n-butylphenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide
  • 2-Propylzinc bromide

Uniqueness

3-(4-n-butylphenoxymethyl)phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable carbon-zinc bonds and participate in efficient cross-coupling reactions makes it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C17H19BrOZn

Molecular Weight

384.6 g/mol

IUPAC Name

bromozinc(1+);1-butyl-4-(phenylmethoxy)benzene

InChI

InChI=1S/C17H19O.BrH.Zn/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16;;/h4-5,8-13H,2-3,7,14H2,1H3;1H;/q-1;;+2/p-1

InChI Key

MNTVAFSXLCIKMZ-UHFFFAOYSA-M

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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